Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

Enzyme Inhibition Stereochemistry Lactate Dehydrogenase

Propanoic acid, 3-fluoro-2-hydroxy-, (R)- (CAS 3130-92-5), also known as (R)-3-fluorolactic acid, is a chiral, organofluorine monocarboxylic acid belonging to the class of fluorinated α-hydroxy acids. It serves as a versatile C3 chiral building block in asymmetric synthesis, particularly for pharmaceuticals such as β-adrenergic blocking agents.

Molecular Formula C3H5FO3
Molecular Weight 108.07 g/mol
CAS No. 3130-92-5
Cat. No. B12114562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 3-fluoro-2-hydroxy-, (R)-
CAS3130-92-5
Molecular FormulaC3H5FO3
Molecular Weight108.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)F
InChIInChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1
InChIKeyUYIAUFVPRSSBGY-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Fluoro-2-hydroxypropanoic Acid (CAS 3130-92-5): A Chiral Fluorinated Building Block for Asymmetric Synthesis and Enzyme Studies


Propanoic acid, 3-fluoro-2-hydroxy-, (R)- (CAS 3130-92-5), also known as (R)-3-fluorolactic acid, is a chiral, organofluorine monocarboxylic acid belonging to the class of fluorinated α-hydroxy acids. It serves as a versatile C3 chiral building block in asymmetric synthesis, particularly for pharmaceuticals such as β-adrenergic blocking agents [1]. The incorporation of a fluorine atom at the β-carbon significantly alters the molecule's physicochemical properties, including its acidity and lipophilicity, compared to its non-fluorinated analog, L-lactic acid [2]. Its (2R) absolute configuration differentiates it from the natural (S)-lactic acid configuration and dictates its distinct biochemical interactions, most notably its lack of inhibitory activity against lactate dehydrogenase (LDH) [3].

Why (R)-3-Fluoro-2-hydroxypropanoic Acid (CAS 3130-92-5) Cannot Be Replaced by Generic Analogs in Critical Research Applications


Substituting (R)-3-fluoro-2-hydroxypropanoic acid with its enantiomer, a racemic mixture, or a non-fluorinated analog introduces critical failures in stereospecific and biochemical applications. The (S)-enantiomer (CAS 97643-52-2) is a documented specific inhibitor of lactate dehydrogenase (LDH), with its activity residing exclusively in that stereoisomer, whereas the (R)-enantiomer is not an inhibitor [1]. Using a racemic mixture (CAS 433-47-6) would therefore introduce a confounding 50% LDH-inhibitory component. Furthermore, isosteric replacement with L-lactic acid fails to replicate the enhanced enzyme-substrate interactions and altered metabolic stability conferred by the electronegative fluorine atom, which provides a stronger interaction with the enzyme active site and resistance to metabolic oxidation [2]. These stereochemical and elemental differences prevent simple generic substitution.

Quantitative Differentiation Evidence for (R)-3-Fluoro-2-hydroxypropanoic Acid Against Its Closest Analogs


Enantioselective Lactate Dehydrogenase Inhibition: (R)-Isomer is Non-Inhibitory

A direct head-to-head resolution study demonstrated that LDH-inhibitory activity resides exclusively in the (+)-enantiomer of 3-fluorolactic acid, later assigned the L-configuration, with the target (R)-enantiomer showing no inhibition. This functional divergence allows the target compound to serve as a non-inhibitory substrate analog [1].

Enzyme Inhibition Stereochemistry Lactate Dehydrogenase Mechanistic Probes

Enzymatic Synthesis Efficiency: Superior Enantiomeric Purity and Yield via L-LDH-Catalyzed Reduction

The target (R)-3-fluorolactic acid is synthesized via enantiospecific reduction of sodium 3-fluoropyruvate by rabbit muscle L-lactate dehydrogenase (L-LDH), achieving a high yield and exceptional enantiomeric purity. This contrasts with the (S)-enantiomer, which requires a multi-step kinetic resolution of the racemate, yielding only 60% with 86% ee [1][2].

Biocatalysis Asymmetric Synthesis Enantiomeric Excess Process Chemistry

Chiral Building Block Versatility: Enabled by High Enantiopurity, Contrasting with Racemate Procurement

The >99% ee achievable for the target compound enables its direct use as a high-fidelity chiral building block, an advantage not afforded by the racemic 3-fluoro-2-hydroxypropanoic acid (CAS 433-47-6). The target compound is specifically identified as a key precursor for synthesizing enantiopure β-adrenergic blocking agents like (S)-propranolol and (S)-moprolol, which require a specific stereochemistry [1].

Chiral Building Block Asymmetric Synthesis Pharmaceutical Intermediates Material Science

Enhanced Enzyme-Substrate Interaction: Fluorine-Induced Binding Strength Compared to Non-Fluorinated Lactic Acid

The fluorine substituent on the target compound creates a stronger interaction with the enzyme active site relative to the natural substrate, L-lactic acid. This is attributed to fluorine's electronegativity, which enhances binding affinity and alters the kinetic parameters of the enzymatic reaction. This makes the compound a more effective mechanistic probe than its non-fluorinated analog [1].

Mechanistic Enzymology Substrate Analog Halogen Bonding Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (R)-3-Fluoro-2-hydroxypropanoic Acid Based on Quantitative Evidence


Asymmetric Synthesis of Enantiopure β-Adrenergic Blockers (e.g., (S)-Propranolol)

The target compound's role as a high-purity (>99% ee) chiral building block is directly applicable to synthesizing the (S)-enantiomers of β-adrenergic blocking agents, such as (S)-propranolol and (S)-moprolol, which possess higher therapeutic potency than their racemic mixtures [1]. Given the synthetic efficiency of its enzymatic production (80% yield) [2], its procurement supports cost-effective manufacturing of single-enantiomer drugs.

Non-Inhibitory Mechanistic Probe for Lactate Dehydrogenase (LDH) and Metabolic Studies

As the (R)-enantiomer does not inhibit LDH, unlike its (S)-counterpart which acts as a competitive inhibitor, it can be used as a specific, non-disruptive substrate analog [3]. This allows researchers to study LDH kinetics, metabolic flux, or monocarboxylate transport without arresting the catalytic cycle, a critical advantage over using racemic fluorolactate or the inhibitory (S)-enantiomer.

Precursor for Fluorine-18 Radiolabeled PET Tracers for Cancer Imaging

The (R)-configuration provides the chemically defined starting material for developing radiolabeled probes like [18F]-fluorolactate, which are used in Positron Emission Tomography (PET) for imaging altered lactate metabolism in tumors [1]. The high enantiomeric excess of the precursor ensures the radiochemical purity and biological specificity of the resulting imaging agent, avoiding the confounding signals that would arise from a racemic or misconfigured precursor.

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